![molecular formula C15H28O4S2 B13998017 4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane CAS No. 92936-93-1](/img/structure/B13998017.png)
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. Its structure includes two dioxolane rings and ethylsulfanyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane involves multiple steps, typically starting with the preparation of the dioxolane rings. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiols .
Applications De Recherche Scientifique
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers explore its potential therapeutic applications, while in industry, it can be used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ethylsulfanyl groups and dioxolane rings play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane stands out due to its unique combination of dioxolane rings and ethylsulfanyl groups. Similar compounds may include those with either dioxolane rings or ethylsulfanyl groups but not both.
Propriétés
Numéro CAS |
92936-93-1 |
|---|---|
Formule moléculaire |
C15H28O4S2 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
4-[bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H28O4S2/c1-7-20-13(21-8-2)12-11(18-15(5,6)19-12)10-9-16-14(3,4)17-10/h10-13H,7-9H2,1-6H3 |
Clé InChI |
AQOSDHFQHXQKBE-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C1C(OC(O1)(C)C)C2COC(O2)(C)C)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


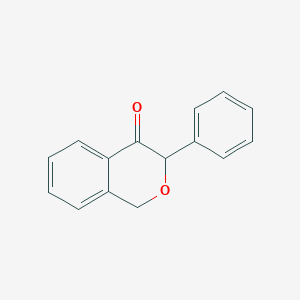
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)

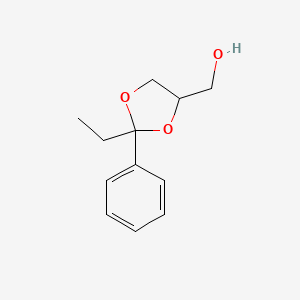

![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)
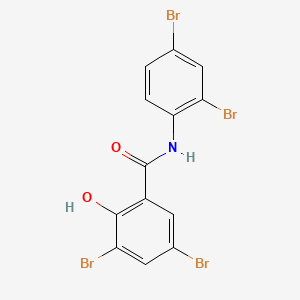

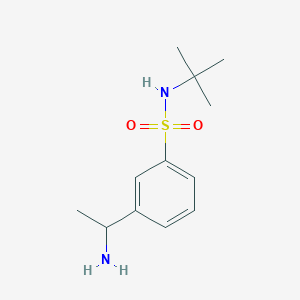

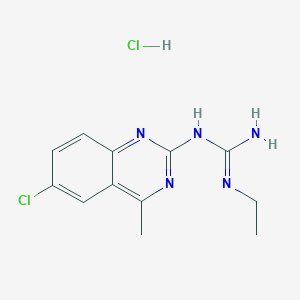
![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)
